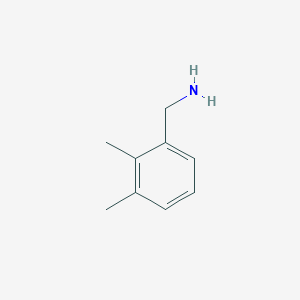

2,3-ジメチルベンジルアミン

概要

説明

2,3-Dimethylbenzylamine is an organic compound with the chemical formula C₉H₁₃N. It is a colorless liquid with a special aromatic odor and has a boiling point of 185-187°C . This compound is used in various fields, including organic synthesis and industrial applications.

科学的研究の応用

2,3-Dimethylbenzylamine has significant applications in scientific research:

Catalysis and Functionalization: It is used in catalysis and functional group transformations.

Mechanistic Studies in Metal Complexes: It interacts with various metal complexes, contributing to studies on cyclometalation mechanisms and reduction mechanisms of peroxides.

Polyurethane Foams and Epoxy Resins: It acts as a catalyst in the formation of polyurethane foams and epoxy resins, accelerating the rate of these reactions.

作用機序

Target of Action

2,3-Dimethylbenzylamine (DMB) is an organic compound that primarily targets the formation of polyurethane foams and epoxy resins . It acts as a catalyst in these reactions, accelerating the rate at which they occur.

Mode of Action

DMB interacts with its targets through its tertiary amine functionality . This allows it to act as a catalyst, speeding up the reactions involved in the formation of polyurethane foams and epoxy resins. The exact nature of these interactions and the resulting changes are complex and depend on the specific conditions of the reaction.

Biochemical Pathways

The biochemical pathways affected by DMB are primarily those involved in the synthesis of polyurethane foams and epoxy resins . The compound acts as a catalyst in these reactions, facilitating the formation of the desired products. The downstream effects of these reactions include the production of materials with desirable properties such as high strength, durability, and resistance to various environmental factors.

Result of Action

The primary result of DMB’s action is the formation of polyurethane foams and epoxy resins . These materials have a wide range of applications, including in the construction, automotive, and electronics industries, among others. On a molecular and cellular level, the effects of DMB’s action would depend on the specific conditions of the reaction and the presence of other substances.

Action Environment

The action, efficacy, and stability of DMB can be influenced by various environmental factors. These may include the temperature and pressure of the reaction, the presence of other substances, and the specific conditions of the industrial process in which it is used

生化学分析

Biochemical Properties

2,3-Dimethylbenzylamine plays a significant role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes and proteins, facilitating the formation of polyurethane foams and epoxy resins. The compound undergoes directed ortho metalation with butyl lithium, leading to the formation of derivatives with the formula 2-X-C6H4CH2N(CH3)2 (E = SR, PR2, etc.) . These interactions highlight the compound’s importance in catalysis and its ability to form quaternary ammonium salts when reacting with alkyl halides .

Cellular Effects

The effects of 2,3-Dimethylbenzylamine on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, cyclopalladated compounds containing 2,3-Dimethylbenzylamine have shown cytotoxic activity toward murine tumor cell lines and Mycobacterium tuberculosis . These compounds did not demonstrate mutagenic potential according to Ames test results .

Molecular Mechanism

At the molecular level, 2,3-Dimethylbenzylamine exerts its effects through various binding interactions with biomolecules. It undergoes directed ortho metalation with butyl lithium, forming derivatives that are useful in catalysis . The compound’s basic nature allows it to undergo quaternization with alkyl halides, resulting in the formation of quaternary ammonium salts . These interactions are crucial for its role as a catalyst in biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3-Dimethylbenzylamine can change over time. The compound’s stability and degradation are essential factors to consider. While specific long-term effects on cellular function have not been extensively documented, its role as a catalyst suggests that it remains active over extended periods, facilitating the formation of desired products .

Dosage Effects in Animal Models

The effects of 2,3-Dimethylbenzylamine vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses are generally well-tolerated. Studies on cyclopalladated compounds containing 2,3-Dimethylbenzylamine have shown cytotoxic activity toward murine tumor cell lines, indicating its potential therapeutic applications .

Metabolic Pathways

2,3-Dimethylbenzylamine is involved in various metabolic pathways, interacting with enzymes and cofactors. Its role in catalysis highlights its importance in metabolic processes, particularly in the formation of polyurethane foams and epoxy resins . The compound’s interactions with enzymes facilitate these reactions, impacting metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, 2,3-Dimethylbenzylamine is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, ensuring its availability for catalysis . The compound’s distribution is crucial for its role in biochemical reactions.

Subcellular Localization

The subcellular localization of 2,3-Dimethylbenzylamine affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its catalytic effects . Understanding its localization is essential for optimizing its use in biochemical applications.

準備方法

Synthetic Routes and Reaction Conditions: 2,3-Dimethylbenzylamine can be synthesized by the reaction of benzylamine and 2,3-dibromomethane. Under appropriate reaction conditions, these two substances react to form the target compound, which is obtained in pure form by extraction and purification steps .

Industrial Production Methods: Industrial production of 2,3-Dimethylbenzylamine often involves the Eschweiler-Clarke reaction, where benzylamine is methylated using formic acid and formaldehyde. This method is efficient and widely used in large-scale production .

化学反応の分析

Types of Reactions: 2,3-Dimethylbenzylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: It undergoes nucleophilic substitution reactions, especially with alkyl halides to form quaternary ammonium salts.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Alkyl halides like methyl iodide or ethyl bromide are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Amides and nitriles.

Reduction: Primary amines.

Substitution: Quaternary ammonium salts.

類似化合物との比較

N,N-Dimethylbenzylamine: Similar in structure but lacks the additional methyl groups on the benzyl ring.

N-Methylbenzylamine: Contains only one methyl group attached to the nitrogen atom.

Benzylamine: The simplest form, with no methyl groups attached to the nitrogen atom.

Uniqueness of 2,3-Dimethylbenzylamine: 2,3-Dimethylbenzylamine is unique due to the presence of two methyl groups on the benzyl ring, which influences its reactivity and interaction with other compounds. This structural feature makes it particularly useful in specific catalytic and synthetic applications .

生物活性

2,3-Dimethylbenzylamine (DMBA) is an organic compound with the molecular formula C₉H₁₃N, notable for its potential biological activities. This article synthesizes current research findings on the biological activity of DMBA, including its interactions with biological systems, toxicity profiles, and potential therapeutic applications.

2,3-Dimethylbenzylamine is a colorless to light yellow liquid with a distinct aromatic odor. It is slightly less dense than water and exhibits limited solubility in aqueous solutions. Its structure features a benzene ring substituted with two methyl groups and an amine functional group, which contributes to its reactivity and biological interactions .

Anticancer Properties

Recent studies have explored the use of DMBA in organometallic complexes, particularly cyclopalladated compounds that incorporate DMBA as a ligand. These complexes have shown promising anticancer activity against various tumor cell lines. For instance, the palladium complex [PdCl(C₂,N-dmba)(tu)] has been evaluated for its effectiveness against LM3 and LP07 tumor cell lines. The study utilized techniques such as NMR and UV-Vis spectroscopy to investigate the interaction between the palladium complex and L-cysteine, revealing significant changes in chemical structure that correlate with anticancer efficacy .

Toxicological Studies

Toxicity assessments of DMBA have been conducted through various in vivo studies. In one study involving F344/N rats, administration of DMBA at doses ranging from 94 to 1500 mg/kg body weight resulted in significant adverse effects, including lethargy, cyanosis, and splenomegaly. The lowest observed adverse effect level (LOAEL) was determined to be 94 mg/kg/day, indicating that even low doses can lead to notable physiological changes .

| Dose (mg/kg/day) | Observed Effects |

|---|---|

| 0 | Control group |

| 94 | Mild symptoms (no severe toxicity) |

| 188 | Increased toxicity markers |

| 375 | Significant lethargy and splenomegaly |

| 750 | Severe toxicity; mortality in some subjects |

| 1500 | High mortality; severe systemic effects |

The biological activity of DMBA appears to be mediated through several mechanisms:

- Interaction with Metal Complexes : Studies suggest that DMBA-containing palladium complexes can interact with thiol-containing biomolecules like L-cysteine. This interaction may alter the bioavailability and efficacy of the complex as an anticancer agent .

- Metabolic Pathways : In vitro studies using liver microsomes from various animals have identified metabolic pathways for DMBA that may influence its toxicity and therapeutic potential. These pathways include oxidative metabolism leading to potentially harmful metabolites .

- Cellular Effects : The presence of DMBA has been linked to changes in cell proliferation and apoptosis in cancer cells, suggesting a dual role as both a potential therapeutic agent and a toxic compound depending on dosage and exposure duration.

Case Study 1: Cyclopalladated Complexes

A study investigated the kinetic behavior of the palladium complex [PdCl(C₂,N-dmba)(tu)] with L-cysteine. The results indicated that the complex could effectively release active species that interact with cancer cells. The NMR data showed distinct shifts in chemical signals upon reaction, indicating successful coordination with thiol groups .

Case Study 2: Toxicology in Animal Models

In a comprehensive toxicological assessment, F344/N rats were subjected to varying doses of DMBA over a period of 14 days. The findings highlighted dose-dependent effects on body weight and organ health, particularly noting significant histopathological changes in the spleen and liver at higher doses .

特性

IUPAC Name |

(2,3-dimethylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-7-4-3-5-9(6-10)8(7)2/h3-5H,6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLRWOHZBISUMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384189 | |

| Record name | 2,3-Dimethylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51586-20-0 | |

| Record name | 2,3-Dimethylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,3-dimethylphenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。